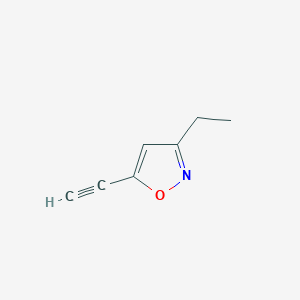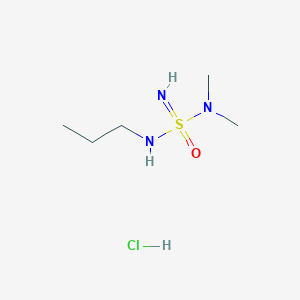
3-Ethyl-5-ethynyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
General Methodology for Synthesis
The synthesis of 2,5-disubstituted-1,3-oxazoles, such as 3-Ethyl-5-ethynyl-1,2-oxazole, can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which provides a reactive C-5 carbanion. This carbanion can then react with various electrophiles, including aldehydes and ketones. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles further allows for cross-coupling reactions, which are essential for the synthesis of disubstituted oxazoles .
Synthesis Analysis
A three-step method has been described for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, which could be adapted for the synthesis of this compound. The process involves the use of bis(trimethylsilyl)acetylene and acrylic acid derivatives as starting materials. The key intermediate, 2-acyl-1-phthalimidoaziridines, is obtained through oxidative phthalimidoaziridination of enynones, which is then thermally expanded to yield the target oxazoles .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For instance, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis. These techniques can similarly be applied to analyze the structure of this compound .
Chemical Reactions Analysis
The oxazole ring can participate in various chemical reactions. For example, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This suggests that this compound could also undergo similar reactions to yield a variety of substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure. For instance, the crystallographic parameters and hydrogen bonding patterns can influence the compound's solubility, melting point, and reactivity. The structure of this compound can be expected to exhibit unique properties based on its ethyl and ethynyl substituents, which can be analyzed through experimental methods such as X-ray crystallography .
Aplicaciones Científicas De Investigación
Transition Metal Coordination Chemistry
3-Ethyl-5-ethynyl-1,2-oxazole is related to the 1,3-oxazole ligands, which have been extensively studied for their utility in transition metal-catalyzed asymmetric organic syntheses. These ligands are versatile, easily synthesized, and can modulate chiral centers near donor atoms. They have significant applications in the field of coordination chemistry, particularly in structural characterization using X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Polymerization Applications
The oxazole family, including compounds like this compound, has been utilized in polymerization processes. For instance, certain oxazole derivatives have been polymerized via cationic ring-opening isomerization, demonstrating potential in material sciences (Simionescu, Onofrei, & Grigoras, 1987).
Crystal Structure Studies
Compounds within the oxazole family have been synthesized and analyzed using single crystal X-ray diffraction methods. This includes studies on the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which shares structural similarities with this compound (Marjani, 2013).
Anticancer Research
Oxazole-based compounds, including those related to this compound, have been a significant target in anticancer research. Their structure enables interactions with various enzymes and receptors, aiding in the discovery of new drugs (Chiacchio et al., 2020).
Corrosion Inhibition
Some oxazole derivatives have been investigated as anticorrosion agents for metals in acidic environments. Their inhibition efficiency and molecular interactions with metal surfaces have been studied, providing insights into protective coatings and materials science (Rahmani et al., 2019).
Catalytic Synthesis
Oxazoles, including those related to this compound, have been central to catalytic synthesis methodologies. These methods have broad applications in medicinal, pharmaceutical, and material sciences, with 1,3-oxazole derivatives serving as important building blocks (Shinde et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-5-ethynyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANSLQRXSRLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)
![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)


![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)
![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)



